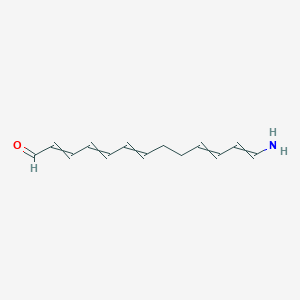
13-Aminotrideca-2,4,6,10,12-pentaenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Aminotrideca-2,4,6,10,12-pentaenal is an organic compound with the molecular formula C13H17NO. This compound is characterized by the presence of an amino group (-NH2) and multiple conjugated double bonds, making it a polyunsaturated aldehyde. The structure of this compound includes a chain of 13 carbon atoms with double bonds at positions 2, 4, 6, 10, and 12, and an amino group at position 13.
Méthodes De Préparation
The synthesis of 13-Aminotrideca-2,4,6,10,12-pentaenal can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
13-Aminotrideca-2,4,6,10,12-pentaenal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield primary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
13-Aminotrideca-2,4,6,10,12-pentaenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its multiple double bonds make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 13-Aminotrideca-2,4,6,10,12-pentaenal involves its interaction with various molecular targets. The compound’s amino group and conjugated double bonds allow it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
13-Aminotrideca-2,4,6,10,12-pentaenal can be compared with other similar compounds, such as:
13-Aminotrideca-2,4,6,8,10,12-hexaenal: This compound has an additional double bond, which may alter its reactivity and biological activity.
13-Aminotrideca-2,4,6,10,12-pentaenoic acid: The carboxylic acid derivative of this compound, which may have different chemical and biological properties.
13-Aminotrideca-2,4,6,10,12-pentaenol: The alcohol derivative, which may be used in different synthetic applications.
The uniqueness of this compound lies in its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
189322-56-3 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
13-aminotrideca-2,4,6,10,12-pentaenal |
InChI |
InChI=1S/C13H17NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1,3,5-13H,2,4,14H2 |
Clé InChI |
WUVCUWJSQOYYDU-UHFFFAOYSA-N |
SMILES canonique |
C(CC=CC=CN)C=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
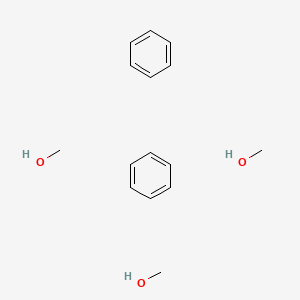
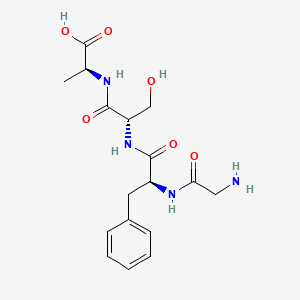
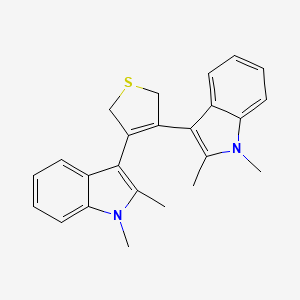
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
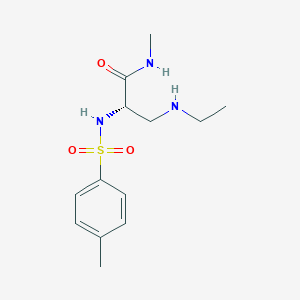

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
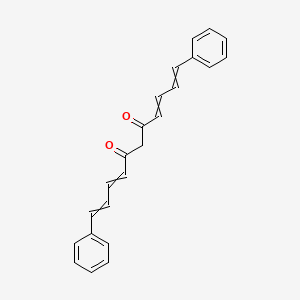
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)

